Product packaging for 7-Chlorothiazolo[5,4-d]pyrimidin-2-ol(Cat. No.:)

7-Chlorothiazolo[5,4-d]pyrimidin-2-ol

Cat. No.: B12994831
M. Wt: 187.61 g/mol
InChI Key: SGRMREZENCVJDQ-UHFFFAOYSA-N
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Description

7-Chlorothiazolo[5,4-d]pyrimidin-2-ol (CAS 120209-33-8) is a high-value chemical intermediate in medicinal chemistry and pharmaceutical research. Its core research value lies in its role as a versatile precursor for the synthesis of sophisticated thiazolopyrimidine-based compounds. This scaffold is of significant interest in the development of novel adenosine receptor (AR) ligands. Recent scientific studies have utilized this intermediate to create potent and selective antagonists for the human A1 and A2A adenosine receptor subtypes . These receptors are important G protein-coupled receptors (GPCRs) involved in regulating neurological functions, and their antagonists are being investigated as promising therapeutic agents for conditions such as depression and Parkinson's disease . The chlorothiazolopyrimidine core allows for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling researchers to explore structure-activity relationships and optimize compound properties . The molecular formula is C5H2ClN3OS, and it has a molecular weight of 187.61 . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with care, following all applicable safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2ClN3OS B12994831 7-Chlorothiazolo[5,4-d]pyrimidin-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2ClN3OS

Molecular Weight

187.61 g/mol

IUPAC Name

7-chloro-1H-[1,3]thiazolo[5,4-d]pyrimidin-2-one

InChI

InChI=1S/C5H2ClN3OS/c6-3-2-4(8-1-7-3)11-5(10)9-2/h1H,(H,9,10)

InChI Key

SGRMREZENCVJDQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=N1)Cl)NC(=O)S2

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Chlorothiazolo 5,4 D Pyrimidin 2 Ol and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Thiazolo[5,4-d]pyrimidine (B3050601) Nucleus

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. advancechemjournal.com For the bicyclic thiazolo[5,4-d]pyrimidine nucleus, the primary retrosynthetic strategies involve disconnections that separate the fused system into its constituent thiazole (B1198619) and pyrimidine (B1678525) rings or their acyclic precursors.

Two principal disconnection approaches are commonly considered:

Disconnection across the Pyrimidine Ring: This is a very common strategy that starts with a pre-formed, functionalized thiazole ring. The pyrimidine ring is then constructed upon this thiazole template. The key disconnection breaks the N1-C7a and C5-N6 bonds of the pyrimidine moiety. This leads back to a 4-amino-5-carboxamido (or cyano) thiazole derivative. This precursor can be further simplified to starting materials like 2-cyanoacetamide, sulfur, and an appropriate isothiocyanate.

Disconnection across the Thiazole Ring: Alternatively, the synthesis can begin with a substituted pyrimidine precursor. The thiazole ring is then annulated onto the pyrimidine core. This involves disconnecting the C7a-S8 and C2-N3 bonds of the thiazole ring. This approach typically starts from a 4,5-diaminopyrimidine (B145471) or a related derivative, which is then treated with a reagent capable of providing the C2-S fragment, such as carbon disulfide or an isothiocyanate. A prominent example involves using a 4,6-dichloro-5-aminopyrimidine, which reacts with an isothiocyanate in a single step to form the 2-substituted-7-chlorothiazolo[5,4-d]pyrimidine scaffold. researchgate.net

These strategies are summarized in the table below.

Disconnection StrategyKey Precursor (Synthon)Potential Starting Materials
Pyrimidine Ring Disconnection 4-Amino-1,3-thiazole-5-carboxamide2-Cyanoacetamide, Isothiocyanates, Sulfur
Thiazole Ring Disconnection 4,5-DiaminopyrimidineSubstituted pyrimidines, Carbon disulfide, Isothiocyanates

This table illustrates the primary retrosynthetic pathways for the thiazolo[5,4-d]pyrimidine core.

Classical and Established Synthetic Routes to 7-Chlorothiazolo[5,4-d]pyrimidin-2-ol

Classical synthetic routes to this compound typically rely on robust, well-established chemical transformations, often involving multiple steps and the use of stoichiometric reagents.

A frequently employed pathway to access the target compound involves the initial synthesis of a dihydroxy analogue, nih.govrsc.orgthiazolo[5,4-d]pyrimidine-2,7-diol, which is subsequently chlorinated.

The synthesis often commences with the construction of the core diol. One method involves the reaction of a 2-aminothiole with an arylacetylchloride at elevated temperatures to yield the corresponding thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives. nih.gov An alternative approach builds the fused ring system from pyrimidine precursors.

The crucial final step is the conversion of the hydroxyl groups to chloro groups. Specifically, to synthesize the target molecule, the precursor Thiazolo[5,4-d]pyrimidine-2,7-diol is treated with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation. nih.gov The reaction involves heating the diol precursor in POCl₃, often in the presence of a base like N,N-dimethylaniline or pyridine (B92270), which facilitates the conversion of the keto/enol tautomers of the hydroxyl groups into the desired chloro-substituents. deepdyve.com

A general scheme is as follows: Step 1: Formation of the diol Precursor (e.g., aminothiazole derivative) + Cyclizing Agent → [1,3]Thiazolo[5,4-d]pyrimidine-2,7-diol

Step 2: Chlorination [1,3]Thiazolo[5,4-d]pyrimidine-2,7-diol + POCl₃ → 2,7-Dichlorothiazolo[5,4-d]pyrimidine

Selective hydrolysis or further specific reactions would then be required to obtain the final this compound.

Optimizing the chlorination step is critical for achieving high yields and purity. The reaction of hydroxypyrimidines with POCl₃ is a century-old method, but modern refinements have improved its efficiency and safety. nih.gov

Key optimization parameters include:

Reagent Stoichiometry: While traditionally performed in a large excess of POCl₃, modern protocols have demonstrated that using equimolar amounts of POCl₃ is sufficient, especially when the reaction is conducted in a sealed reactor at high temperatures. This significantly reduces waste and simplifies work-up. nih.gov

Role of Base: The addition of a tertiary amine base, such as pyridine or N,N-diisopropylethylamine (DIPEA), is often crucial. The base can influence the reaction pathway and prevent unwanted side reactions. researchgate.net

Temperature and Reaction Time: Reaction temperatures are typically elevated, often ranging from 80 °C to 140 °C, to ensure complete conversion. nih.govresearchgate.net Reaction times can vary from a few hours to over a day, and monitoring by techniques like Thin Layer Chromatography (TLC) is essential to determine the point of completion. nih.gov

Work-up Procedure: Quenching the reaction mixture is a critical step. Pouring the mixture onto ice and carefully neutralizing the solution with a base like sodium bicarbonate or sodium hydroxide (B78521) to a pH of 8-9 is a common procedure to precipitate the chlorinated product and manage the highly reactive residual POCl₃. nih.govgoogle.com

MethodChlorinating AgentConditionsOutcome/Yield
Classical Excess POCl₃Reflux, atmospheric pressureEffective, but generates significant acid waste.
Optimized Equimolar POCl₃Sealed reactor, 140 °C, with PyridineHigh yields (e.g., 90.5% for 2,4-dichloro-5-bromopyrimidine), solvent-free, suitable for large scale. nih.gov
Base-Mediated POCl₃ / PCl₅Fused on water bath, 6-8 hStandard method for complete chlorination. researchgate.net

This table compares classical and optimized chlorination methods for pyrimidine-based scaffolds.

Modern Catalytic Approaches for Thiazolo[5,4-d]pyrimidine Construction

To overcome the limitations of classical methods, modern catalytic approaches are increasingly being developed. These methods offer milder reaction conditions, greater functional group tolerance, and improved atom economy.

Transition metal catalysis, particularly with palladium and copper, has become an indispensable tool for synthesizing and functionalizing heterocyclic compounds like thiazolo[5,4-d]pyrimidines.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds. It is widely used to introduce aryl or heteroaryl substituents onto the thiazolo[5,4-d]pyrimidine core. nih.gov In a typical procedure, a chloro- or bromo-substituted thiazolo[5,4-d]pyrimidine is reacted with a boronic acid or boronic ester in the presence of a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) and a base (e.g., sodium carbonate). nih.govmdpi.com This method allows for the late-stage functionalization of the scaffold, enabling the rapid generation of diverse compound libraries. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts are also employed, for instance, in bromination reactions using copper bromide to prepare precursors for subsequent cross-coupling reactions. nih.gov Copper-catalyzed amination reactions have also been reported for related heterocycles, suggesting potential applications in the synthesis of aminated thiazolo[5,4-d]pyrimidine derivatives. nih.gov

Catalytic ReactionMetal CatalystReagentsApplication
Suzuki-Miyaura Coupling Palladium (e.g., Pd(PPh₃)₄)Chlorothiazolopyrimidine, Boronic Acid, Base (Na₂CO₃)C-C bond formation, introduction of aryl/heteroaryl groups. nih.gov
Bromination Copper (CuBr₂)ThiazolopyridineHalogenation to create a handle for cross-coupling. nih.gov

This table highlights key transition metal-catalyzed reactions used in the synthesis of thiazolo[5,4-d]pyrimidine analogues.

The use of small organic molecules (organocatalysts) or enzymes (biocatalysts) represents a frontier in green and sustainable chemical synthesis.

Organocatalysis: While specific organocatalytic routes to this compound are not yet widely reported, the strategy has shown promise in the synthesis of structurally related heterocycles. For example, the amino acid L-proline, a well-known organocatalyst, has been used in combination with ethylene (B1197577) glycol to facilitate the condensation of dithiooxamide (B146897) with aromatic aldehydes to produce thiazolo[5,4-d]thiazoles. This approach highlights the potential for developing metal-free, environmentally benign methods for constructing the thiazolo[5,4-d]pyrimidine core.

Biocatalysis: Biocatalytic methods for the synthesis of this specific heterocyclic system are currently an underexplored area of research. However, the broader field of biocatalysis is rapidly expanding, with enzymes being engineered to perform complex chemical transformations with high selectivity under mild aqueous conditions. Future research may lead to the development of enzymatic pathways for the construction or functionalization of the thiazolo[5,4-d]pyrimidine scaffold.

Green Chemistry Principles and Sustainable Synthesis of this compound

In alignment with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic routes to thiazolo[5,4-d]pyrimidines. These efforts aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

The elimination of volatile organic solvents is a cornerstone of green synthetic chemistry. Methodologies such as solvent-free reactions and solid-phase synthesis offer significant advantages in this regard.

Solvent-Free and Alternative Solvent Conditions: The synthesis of related fused pyrimidine systems has been successfully achieved under solvent-free conditions, often facilitated by microwave irradiation, which provides rapid and efficient heating. growingscience.com Another eco-friendly approach involves the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors that form a liquid with a low melting point. For instance, the synthesis of thiazolo[5,4-d]thiazoles, a structurally related heterocyclic core, has been demonstrated in a mixture of L-proline and ethylene glycol. mdpi.com This method avoids hazardous solvents and can lead to equivalent or superior yields compared to traditional methods. mdpi.com

Solid-Phase Synthesis: Solid-phase organic synthesis (SPOS) is a powerful technique for constructing libraries of compounds in a high-throughput manner while simplifying purification. This method has been effectively applied to the synthesis of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives. mdpi.com In a typical sequence, the synthesis begins by anchoring a building block to a solid support, followed by sequential reactions to build the heterocyclic core. Key reactions such as Thorpe-Ziegler and cyclization are performed on the resin-bound substrate. mdpi.com This methodology allows for the creation of diverse libraries by varying the building blocks at different stages. A notable advantage is the ease of purification; excess reagents and by-products are simply washed away, and the final product is cleaved from the solid support in a pure form. Yields for individual steps in solid-phase synthesis are often very high, ranging from 65% to 97%. mdpi.com

Table 1: Example of Solid-Phase Synthesis for a Thiazolo-Pyrimidinone Derivative Library

Step Reaction Reagents & Conditions Yield Reference
1 Anchoring Wang resin, Fmoc-amino acid, DIC, DMAP >90% mdpi.com
2 Fmoc-Deprotection 20% Piperidine in DMF Quantitative mdpi.com
3 Amide Coupling Carboxylic acid, HBTU, DIPEA 85-95% mdpi.com
4 Cyclization Thorpe-Ziegler Reaction 65-80% mdpi.com

This table is a representative example of a solid-phase synthesis workflow.

Energy-efficient techniques like microwave-assisted and photochemical synthesis are gaining prominence as green chemistry tools.

Microwave-Assisted Synthesis: Microwave irradiation has become a standard tool for accelerating organic reactions. In the context of thiazolo[5,4-d]pyrimidines, microwave heating has been used to significantly reduce reaction times and improve yields for key bond-forming steps. For example, Suzuki coupling reactions to introduce aryl or heteroaryl substituents at position 5 of the thiazolo[5,4-d]pyrimidine core have been performed under microwave irradiation at 160 °C for just 30 minutes, a significant improvement over conventional reflux conditions that take several hours. nih.gov Microwave heating has also been successfully applied to condensation reactions for building related heterocyclic systems, sometimes in combination with solvent-free conditions or eco-friendly solvents. mdpi.com

Photochemical Synthesis: Photochemical reactions, which use light as a clean reagent to induce chemical transformations, represent an elegant green synthetic strategy. While specific photochemical syntheses for this compound are not widely documented, the principles have been applied to construct analogous fused heterocyclic systems. tandfonline.comrsc.org A powerful example is the Mallory photoreaction, an oxidative photocyclization used to form polycyclic aromatic compounds. rsc.orgchim.it This strategy has been employed to synthesize thienoacene compounds featuring a fused pyrimidine ring by irradiating 4,5-dithienyl-substituted pyrimidines. chim.it Such light-induced cyclizations proceed under mild conditions, exhibit high atom economy, and can prevent the formation of by-products often seen in ground-state reactions. tandfonline.comchim.it The application of these photochemical principles holds potential for the future development of novel and sustainable routes to the thiazolo[5,4-d]pyrimidine scaffold.

Divergent Synthetic Strategies for Accessing Structural Diversity Around the Thiazolo[5,4-d]pyrimidine Core

The exploration of structure-activity relationships (SAR) requires access to a wide range of analogues. Divergent synthesis, where a common intermediate is converted into a library of structurally distinct molecules, is a highly efficient strategy for this purpose. Several key intermediates have been identified for the divergent synthesis of thiazolo[5,4-d]pyrimidine derivatives.

One of the most versatile building blocks is 5,7-dichlorothiazolo[5,4-d]pyrimidine . caymanchem.com The two chlorine atoms at the 5- and 7-positions of the pyrimidine ring have different reactivities, allowing for selective sequential substitution with various nucleophiles. This intermediate has been instrumental in the synthesis of inhibitors for multiple biological targets. caymanchem.com

Another pivotal intermediate is 2-amino-7-chlorothiazolo[5,4-d]pyrimidine . A highly efficient, single-step process for its preparation involves the reaction of commercially available 4,6-dichloro-5-aminopyrimidine with isothiocyanates. nih.govacs.org This mild reaction accommodates a variety of functionalized isothiocyanates, leading to diversity at the 2-position. The remaining chlorine at the 7-position can then be displaced by a range of alkyl or arylamine nucleophiles to generate novel, differentially functionalized 2,7-diaminothiazolo[5,4-d]pyrimidines. nih.gov

A third powerful strategy involves first constructing the core scaffold, such as a thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivative, and then introducing diversity through cross-coupling reactions. As mentioned previously, Suzuki couplings performed on such intermediates allow for the introduction of a wide array of aryl and heteroaryl groups at specific positions of the core structure. nih.gov This approach has been used to synthesize potent antagonists for adenosine (B11128) receptors. nih.gov

Table 2: Divergent Synthesis from 2-Amino-7-chlorothiazolo[5,4-d]pyrimidine

Intermediate Reagent (Nucleophile) Position of Substitution Product Class Yield Range Reference
2-Amino-7-chlorothiazolo[5,4-d]pyrimidine Benzylamine 7 2-Amino-7-(benzylamino) derivative Good nih.govacs.org
2-Amino-7-chlorothiazolo[5,4-d]pyrimidine Aniline 7 2-Amino-7-(phenylamino) derivative Good nih.govacs.org
2-Amino-7-chlorothiazolo[5,4-d]pyrimidine Morpholine (B109124) 7 2-Amino-7-morpholino derivative Excellent nih.govacs.org

Chemical Reactivity and Transformation Mechanisms of 7 Chlorothiazolo 5,4 D Pyrimidin 2 Ol

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring of 7-Chlorothiazolo[5,4-d]pyrimidin-2-ol

The pyrimidine ring in the thiazolo[5,4-d]pyrimidine (B3050601) system is inherently electron-deficient, which makes it susceptible to nucleophilic attack. This reactivity is further modulated by the substituents present on the ring.

The chlorine atom at the C-7 position of this compound is a good leaving group, making this site highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for the derivatization of the thiazolo[5,4-d]pyrimidine scaffold.

Studies on analogous 7-chloro-substituted thiazolo[5,4-d]pyrimidines have demonstrated that the C-7 chloro group can be readily displaced by a variety of nucleophiles. For instance, the reaction of 7-chloro derivatives with amines is a widely employed strategy for the synthesis of novel bioactive compounds. In a study on 2-amino-7-chlorothiazolo[5,4-d]pyrimidines, the C-7 chloro substituent was successfully replaced by various alkyl and arylamine nucleophiles to produce 2,7-diaminothiazolo[5,4-d]pyrimidines in good to excellent yields. nih.gov This reaction typically proceeds under mild conditions, highlighting the reactivity of the C-7 position. nih.gov

The general mechanism for this substitution involves the nucleophilic attack of the amine on the electron-deficient C-7 carbon, leading to the formation of a Meisenheimer-like intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the pyrimidine ring. The reaction can be influenced by the nature of the amine and the reaction conditions. For example, in the synthesis of 3-aryl-7-(N,N-dialkylamino)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-ylidenes, 3-aryl-7-chloro-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thiones were reacted with secondary amines in solvents like dimethylformamide or ethanol (B145695) at elevated temperatures. nih.gov

The scope of nucleophiles is not limited to amines. Other nucleophiles such as alkoxides and thiols can also displace the C-7 chloro group, although these reactions are less commonly reported in the context of this specific scaffold. The high reactivity of the C-7 chloro position provides a versatile handle for introducing a wide range of functional groups, enabling the exploration of the chemical space around the thiazolo[5,4-d]pyrimidine core for various applications.

Table 1: Examples of Nucleophilic Substitution at the C-7 Position of 7-Chlorothiazolo[5,4-d]pyrimidine Analogues

Starting Material Analogue Nucleophile Product Analogue Reference
2-Amino-7-chlorothiazolo[5,4-d]pyrimidine Alkyl/Arylamines 2,7-Diaminothiazolo[5,4-d]pyrimidine nih.gov
3-Aryl-7-chloro-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione Secondary Amines 3-Aryl-7-(N,N-dialkylamino)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione nih.gov
5,7-Dichlorothiazolo[5,4-d]pyrimidine Aqueous Ammonia (B1221849) 7-Amino-5-chlorothiazolo[5,4-d]pyrimidine mdpi.comnih.gov

The C-2 oxygen functionality in this compound introduces the possibility of tautomerism. The compound can exist in equilibrium between the keto (pyrimidin-2-one) and enol (pyrimidin-2-ol) forms. The predominant tautomer is influenced by factors such as the solvent, temperature, and pH. In the solid state and in solution, the keto form is generally favored for related heterocyclic systems. researchgate.netresearchgate.net This tautomerism is crucial as it affects the molecule's reactivity and its interactions with biological targets.

The oxygen atom at the C-2 position, particularly in its keto form, can also be a site for chemical modification, although it is generally less reactive towards nucleophiles than the C-7 chloro position. The synthesis of related thiazolo[4,5-d]pyrimidine (B1250722) derivatives has involved the replacement of a 2-thioxo group with an oxygen function, indicating that transformations at this position are feasible. researchgate.net

While direct nucleophilic attack on the C-2 oxygen is not a common transformation, the functionality can be altered through other means. For instance, the dihydroxy precursors of 7-chlorothiazolo[5,4-d]pyrimidines are often converted to the dichloro derivatives using reagents like phosphorus oxychloride (POCl3). mdpi.comnih.gov This reaction involves the conversion of the hydroxyl groups into better leaving groups, which are then substituted by chloride ions. This process underscores the potential for the C-2 oxygen to be involved in substitution reactions, albeit through activation.

Electrophilic Substitution and Functionalization of the Thiazole (B1198619) Moiety

Direct electrophilic substitution on the thiazole ring of this compound is not well-documented. However, studies on related five-membered heterocycles provide insights into potential reactions. For instance, nitration of thiazoles can be achieved using nitric acid in trifluoroacetic anhydride. researchgate.net The position of substitution on the thiazole ring would depend on the directing effects of the fused pyrimidine and the existing substituents.

Given the electronic nature of the thiazole ring, other electrophilic reactions such as halogenation (e.g., bromination) and Friedel-Crafts type reactions could potentially occur under appropriate conditions. The challenge lies in achieving regioselectivity and avoiding side reactions on the more reactive pyrimidine ring. The development of mild and selective methods for the electrophilic functionalization of the thiazole moiety in this system remains an area for further investigation.

Oxidation-Reduction Chemistry of the Thiazolo[5,4-d]pyrimidine System

The thiazolo[5,4-d]pyrimidine core can participate in both oxidation and reduction reactions. The sulfur atom in the thiazole ring is susceptible to oxidation. For example, thiazole derivatives can be oxidized to the corresponding N-oxides. mdpi.com The oxidation of the sulfur atom can significantly alter the electronic properties and biological activity of the molecule.

Reduction reactions of the thiazolo[5,t4-d]pyrimidine system can also occur. For instance, reductive dechlorination of the C-7 chloro group is a plausible transformation, which could be achieved using catalytic hydrogenation or other reducing agents. This would provide a route to the corresponding 7-unsubstituted derivative. Furthermore, the pyrimidine ring itself can be reduced under certain conditions. For example, v-triazolo[4,5-d]pyrimidines have been shown to undergo reduction with potassium borohydride (B1222165) to yield the dihydro-derivatives. rsc.org

Cycloaddition Reactions and Pericyclic Processes Involving the Heterocyclic System

Furthermore, 1,3-dipolar cycloaddition reactions are a known transformation for related heterocyclic systems. Azomethine ylides and imines derived from thiazole-containing compounds can undergo 1,3-cycloaddition reactions to form more complex heterocyclic structures. researchgate.net The potential for this compound to undergo such pericyclic reactions would depend on the generation of suitable reactive intermediates.

Rearrangement Pathways and Intramolecular Transformations of this compound

Rearrangement reactions of the thiazolo[5,4-d]pyrimidine scaffold are not extensively documented. However, the inherent strain and electronic distribution within the fused ring system could potentially lead to rearrangements under thermal or photochemical conditions. For instance, the instability of the thiazole portion of the thiazolo[4,5-d]pyrimidine system has been observed in the absence of a 2-substituent, leading to a rearranged product. rsc.org

In a study on the synthesis of novel thiazolo[5,4-d]pyrimidine derivatives, a rearrangement was observed when introducing bulky substituents on a phenyl ring at the 5-position, which was attributed to steric clashes with receptor residues in a docking study. mdpi.com While this is a conformational rearrangement, it highlights the potential for structural changes within the molecule. The exploration of specific rearrangement pathways for this compound would require dedicated mechanistic studies.

Detailed Mechanistic Elucidation of Key Chemical Transformations

The key chemical transformations of this compound predominantly involve the substitution of the C7-chloro group. This reactivity is a cornerstone for the synthesis of a diverse array of derivatives. The electron-withdrawing nature of the pyrimidine ring, further enhanced by the fused thiazole moiety, renders the C7 position susceptible to attack by various nucleophiles. The primary mechanisms governing these transformations are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

The chlorine atom at the 7-position of the thiazolo[5,4-d]pyrimidine core is readily displaced by nucleophiles. This is a characteristic reaction of many chloro-substituted pyrimidines and related heterocyclic systems. The SNAr mechanism typically proceeds through a two-step addition-elimination sequence.

Mechanism:

Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient carbon atom bonded to the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing pyrimidine ring system.

Chloride Elimination: The leaving group, the chloride ion (Cl-), is expelled, and the aromaticity of the ring system is restored, yielding the substituted product.

The utility of such intermediates has been demonstrated in the reaction of similar 2-amino-7-chlorothiazolo[5,4-d]pyrimidines with alkyl or arylamine nucleophiles to produce differentially functionalized 2,7-diaminothiazolo[5,4-d]pyrimidines. wikipedia.org

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for forming carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of this compound.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is instrumental in synthesizing 7-amino-substituted thiazolo[5,4-d]pyrimidine derivatives.

General Catalytic Cycle:

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the following key steps wikipedia.orglibretexts.org:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex.

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido-palladium complex.

Reductive Elimination: The final step is the reductive elimination of the desired 7-amino-substituted product, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The choice of palladium precursor, ligand, and base is crucial for the success of the Buchwald-Hartwig amination. Sterically hindered phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. wikipedia.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of carbon-carbon bonds between the thiazolo[5,4-d]pyrimidine core and various organic groups. mdpi.com This reaction typically involves the coupling of the chloro-substituted heterocycle with an organoboron reagent, such as a boronic acid or a boronic ester. libretexts.org

General Catalytic Cycle:

The widely accepted mechanism for the Suzuki-Miyaura coupling involves three main stages mdpi.comlibretexts.org:

Oxidative Addition: Similar to the Buchwald-Hartwig reaction, the catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to this compound to give a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new organopalladium(II) complex.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and preventing side reactions. mdpi.com

Data Tables

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

EntrySubstrateNucleophileSolventBaseTemp (°C)ProductYield (%)
12-Amino-7-chlorothiazolo[5,4-d]pyrimidineAnilineDMFK₂CO₃1002-Amino-7-phenylaminothiazolo[5,4-d]pyrimidine85
22-Amino-7-chlorothiazolo[5,4-d]pyrimidineBenzylamineDioxaneNaH802-Amino-7-(benzylamino)thiazolo[5,4-d]pyrimidine92
34,6-Dichloro-5-aminopyrimidineIsothiocyanateEthanol-RT2-Amino-7-chlorothiazolo[5,4-d]pyrimidine75-95

Data is representative and derived from studies on analogous compounds. wikipedia.org

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalystLigandBaseSolventTemp (°C)Yield (%)
13-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneMorpholine (B109124)Pd₂(dba)₃XPhosK₃PO₄Toluene11090
25-(4-bromophenyl)-4,6-dichloropyrimidineAnilinePd(OAc)₂SPhosCs₂CO₃Dioxane10088

Data is representative and derived from studies on analogous compounds.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidCatalystLigandBaseSolventTemp (°C)Yield (%)
13-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2XPhosK₃PO₄Dioxane/H₂O12095
25-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄-K₃PO₄1,4-Dioxane10092

Data is representative and derived from studies on analogous compounds. mdpi.com

Systematic Derivatization and Analogue Synthesis of 7 Chlorothiazolo 5,4 D Pyrimidin 2 Ol

Functionalization at the C-7 Position: Synthesis of 7-Substituted Thiazolo[5,4-d]pyrimidin-2-ols

The chlorine atom at the C-7 position is an excellent leaving group, making this site highly susceptible to nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. This reactivity is central to introducing a wide array of functional groups to the pyrimidine (B1678525) ring.

The direct displacement of the C-7 chloride by various amines is a common and efficient method for generating 7-amino-substituted thiazolo[5,4-d]pyrimidines. This nucleophilic aromatic substitution (SNAr) reaction can be performed with a wide range of alkyl and aryl amines. For instance, reacting 7-chloro intermediates with amine nucleophiles affords differentially functionalized 2,7-diaminothiazolo[5,4-d]pyrimidines. nih.gov A typical synthetic route involves the initial synthesis of a 5,7-dichloro derivative, followed by selective amination at the C-7 position using aqueous ammonia (B1221849) or other primary amines. nih.gov

The resulting 7-amino group can be further functionalized. Acylation with acyl chlorides or anhydrides leads to the corresponding amides, while reaction with sulfonyl chlorides yields sulfonamides. These reactions expand the chemical diversity accessible from the 7-amino intermediate.

Table 1: Examples of Amination Reactions on the 7-Chloro-thiazolo[5,4-d]pyrimidine Scaffold

Reactant Nucleophile Product Citation
2-Substituted-5,7-dichlorothiazolo[5,4-d]pyrimidine NH₄OH/EtOH 2-Substituted-7-amino-5-chlorothiazolo[5,4-d]pyrimidine nih.gov
2-Amino-7-chlorothiazolo[5,4-d]pyrimidine Alkyl or Aryl Amines 2-Amino-7-(alkyl/aryl)aminothiazolo[5,4-d]pyrimidine nih.gov
7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one Hydrazine Hydrate 7-Hydrazino-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one scilit.com

The C-7 chloride can be substituted by oxygen and sulfur nucleophiles. Reaction with alkoxides or phenoxides results in the formation of 7-ether derivatives, while reaction with thiolates produces 7-thioether compounds. For example, chloro-substituted thiazolopyrimidines can be converted into the corresponding dithiones by reacting them with thiourea (B124793), which can then be S-alkylated using various halo compounds. scilit.com These SNAr reactions typically proceed under basic conditions to generate the requisite nucleophile. Esterification at C-7 is not a direct functionalization of the chloro group and would typically involve a multi-step sequence, for instance, by converting the chloro-substituent to a hydroxyl group first, which is a less common pathway.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, and the electron-deficient nature of the pyrimidine ring makes its halogenated derivatives excellent substrates for these transformations. mdpi.com

Suzuki-Miyaura Coupling : This reaction is widely used to couple the 7-chloro position with various aryl or heteroaryl boronic acids or esters to form C-C bonds. libretexts.org The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like K₃PO₄ or K₂CO₃. nih.govmdpi.com This methodology allows for the synthesis of a vast array of 7-aryl or 7-heteroaryl thiazolo[5,4-d]pyrimidin-2-ols. researchgate.net The reactivity of the coupling partners is influenced by electronic factors; electron-rich boronic acids often give good yields, whereas electron-withdrawing groups on the boronic acid can slow the transmetalation step. mdpi.com

Table 2: Typical Conditions for Suzuki-Miyaura Coupling on Halogenated Pyrimidines

Catalyst Base Solvent Temperature Citation
Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 60-80 °C nih.govmdpi.com
Pd(OAc)₂ with ligand K₂CO₃ H₂O/MeCN 55 °C researchgate.net

Heck Reaction : The Heck reaction enables the formation of a C-C bond between the C-7 position and an alkene. organic-chemistry.orgyoutube.com This palladium-catalyzed process typically involves an aryl halide (in this case, the 7-chloro compound), an alkene, a palladium catalyst, and a base. researchgate.net The reaction is highly valuable for synthesizing vinyl-substituted thiazolo[5,4-d]pyrimidines, which can serve as intermediates for further transformations. youtube.comrug.nl

Sonogashira Coupling : To introduce an alkyne moiety at the C-7 position, the Sonogashira coupling is employed. This reaction couples the 7-chloro group with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.org The resulting 7-alkynyl derivatives are versatile building blocks for creating more complex molecules. rsc.orgnih.gov

Buchwald-Hartwig Amination : As an alternative to classical SNAr for C-N bond formation, the Buchwald-Hartwig amination offers a broader substrate scope and often proceeds under milder conditions. wikipedia.org This palladium-catalyzed cross-coupling reaction connects the C-7 position with a wide variety of primary and secondary amines, including those that are poor nucleophiles in SNAr reactions. researchgate.net The catalytic system typically consists of a palladium precursor and a specialized phosphine (B1218219) ligand. wikipedia.orgrsc.org

Chemical Modifications and Transformations at the C-2 Hydroxyl Group

The C-2 hydroxyl group offers another site for chemical modification, although its reactivity is intrinsically linked to its tautomeric relationship with the corresponding keto form.

The hydroxyl group at the C-2 position can undergo traditional functionalization reactions.

Etherification : O-alkylation to form 2-alkoxy derivatives can be achieved by treating the compound with an alkyl halide in the presence of a base. The choice of base and reaction conditions is critical to control selectivity between O-alkylation and potential N-alkylation of the pyrimidine ring, which is influenced by the tautomeric equilibrium.

Esterification : Acylation of the C-2 hydroxyl group with acyl chlorides or anhydrides yields the corresponding 2-ester derivatives. These esters can serve as prodrugs or as activated intermediates for further nucleophilic substitution reactions.

The compound 7-Chlorothiazolo[5,4-d]pyrimidin-2-ol exists in a tautomeric equilibrium with its amide isomer, 7-Chlorothiazolo[5,4-d]pyrimidin-2(1H)-one. This lactam-lactim tautomerism significantly influences the molecule's reactivity. The pyrimidinone (lactam) form is often the predominant tautomer. Consequently, reactions can occur on the ring nitrogen atom (N1) instead of the exocyclic oxygen. For example, alkylation reactions under certain conditions may lead to N-alkylated products rather than O-alkylated ethers. The specific tautomer that reacts is often dictated by the reaction conditions (solvent, base, temperature) and the nature of the electrophile, allowing for controlled, regioselective synthesis of different isomers.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2-Amino-7-chlorothiazolo[5,4-d]pyrimidine
2,7-Diaminothiazolo[5,4-d]pyrimidine
5,7-Dichlorothiazolo[5,4-d]pyrimidine
7-Amino-5-chlorothiazolo[5,4-d]pyrimidine
7-Hydrazino-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one
7-(Substituted amino)thiazolopyrimidine
7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one
7-Chlorothiazolo[5,4-d]pyrimidin-2(1H)-one
2-Ethylhexyl p-methoxy-cinnamate
Naproxen
2-Bromo-6-methoxynaphthalene
4-Bromobenzocyclobutene
Methyl 2-iodobenzoate
Phenylboronic acid
1-Bromo-4-iodobenzene
Trimethylsilylacetylene
Bis(4-bromophenyl)acetylene
Diphenylacetylene
2-Aminopyridine-3-thiol
2-Hydroxy-7-phenylheptanenitrile
1-(Thiazolo[4,5-b]pyridin-2-yl)-6-phenylhexan-1-ol
2-Chloro-3,5-dinitropyridine
3-Methyl-1,2,4-triazole-5-thiol
2-[(3-Methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-3,5-dinitropyridine
2-Methyl-7-nitro nih.govwikipedia.orgwikipedia.orgtriazolo[5',1':2,3]thiazolo[4,5-b]pyridine
3-Bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine
2-Aminothiole
Thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives
5,7-Dichlorothiazolo[5,4-d]pyrimidine derivatives
7-Amino-5-chloro substituted intermediates
2-(2-Fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine
Dithiooxamide (B146897)
4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol)
5,5'-(Thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol)
2,5-Bis(4-fluorophenyl)thiazolo[5,4-d]thiazole
5-(4-Bromophenyl)-4,6-dichloropyrimidine
5-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidine
Thiazolo[5,4-d]pyrimindine-2-thiol
6-Chloro-5-nitropyrimidine
4-Amino-3-phenyl-2-thioxothiazol-5-carboxamide
8-Chloro-2-methyl benzothiazolo[3,2-a]pyrimidine-4-ona
2-Bromo-7-trifluoromethyl-5H-5-oxo-1,3,4-thiadiazo[3,2-a]pyrimidine
5-Iodouracil
5-Iodo-1-propargyl-uracil
2,4-Dichloropyrimidine
2,4-Dibromopyridine
2-Phenyl-4-bromopyrimidine
5-Aminooxazole-4-carbonitrile
3-(N,N-Dimethylamino)propyl substituent
Fluorouracil
Cisplatin

Regioselective Functionalization of the Thiazole (B1198619) Ring System

The functionalization of the thiazolo[5,4-d]pyrimidine (B3050601) core can be directed towards specific positions on either the pyrimidine or the thiazole ring. The thiazole ring, in particular, offers sites for substitution that can significantly influence the biological activity of the resulting compounds.

Research has demonstrated that the 2- and 5-positions of the thiazolo[5,4-d]pyrimidine scaffold are key sites for modification. nih.gov For instance, in the synthesis of novel adenosine (B11128) A1 and A2A receptor antagonists, the synthesis began with the construction of a thiazolo[5,4-d]pyrimidine core which was then substituted at position-5. nih.gov This was achieved by reacting 2-aminothiole with an appropriate arylacetylchloride to form thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives. nih.gov Subsequent Suzuki coupling reactions with various boronic acids (R⁵B(OH)₂) under reflux or microwave irradiation allowed for the introduction of diverse substituents at the 5-position. nih.gov

Another approach involves a one-step synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines. This is accomplished by reacting 4,6-dichloro-5-aminopyrimidine with various functionalized isothiocyanates. nih.gov This reaction proceeds under mild conditions and provides a direct method to introduce a range of substituents at the 2-amino position of the thiazole ring. nih.gov The resulting 2-amino-7-chloro derivatives are versatile intermediates for further functionalization. nih.govresearchgate.net

The table below summarizes representative methods for the regioselective functionalization of the thiazole ring within the thiazolo[5,4-d]pyrimidine system.

Target Position Reaction Type Key Reagents Resulting Structure Reference
C5-PositionSuzuki CouplingR⁵B(OH)₂, Tetrakis(triphenylphosphine)palladium(0), Na₂CO₃5-Aryl/Heteroaryl-thiazolo[5,4-d]pyrimidines nih.gov
C2-PositionCyclocondensationIsothiocyanates2-Amino-7-chlorothiazolo[5,4-d]pyrimidines nih.gov

Synthesis of Bridged and Fused Analogues Incorporating the Thiazolo[5,4-d]pyrimidine Scaffold

Building upon the fundamental thiazolo[5,4-d]pyrimidine structure, medicinal chemists have developed synthetic routes to more complex bridged and fused ring systems. These advanced architectures can constrain the molecule into specific conformations, potentially enhancing binding affinity and selectivity for biological targets.

One prominent example is the synthesis of thiazolo[3,2-α]pyrimidine derivatives, which represent a fused bicyclic system. biointerfaceresearch.com A one-pot, three-component reaction involving a substituted 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes in the presence of p-toluenesulfonic acid (PTSA) can yield these fused structures. biointerfaceresearch.com This Hantzsch-type condensation followed by cyclization creates a bridgehead nitrogen atom, fundamentally altering the scaffold's topology. biointerfaceresearch.com

Another strategy involves the synthesis of isolongifoleno[7,8‐d]thiazolo[3,2‐a]pyrimidine derivatives. researchgate.net These complex molecules are synthesized from isolongifolanone, demonstrating how natural product scaffolds can be merged with the thiazolopyrimidine core to create novel, structurally diverse analogues. researchgate.net

The table below outlines examples of synthetic strategies leading to fused thiazolopyrimidine analogues.

Scaffold Type Synthetic Approach Key Reactants Catalyst/Conditions Reference
Thiazolo[3,2-α]pyrimidineOne-pot three-component cyclocondensation4-Phenylthiazole-2-amine, Acetylacetone, Aromatic aldehydesp-Toluene sulfonic acid (PTSA), Acetonitrile, Reflux biointerfaceresearch.com
Isolongifoleno[7,8‐d]thiazolo[3,2‐a]pyrimidineFragment-based design starting from a natural productIsolongifolanoneMulti-step synthesis researchgate.net

Combinatorial Synthesis and High-Throughput Screening of this compound Libraries

The development of efficient methods for generating large numbers of diverse compounds is a cornerstone of modern drug discovery. Combinatorial chemistry, particularly utilizing solid-phase synthesis, has been successfully applied to the thiazolo[5,4-d]pyrimidine scaffold to create extensive libraries for high-throughput screening (HTS).

Similarly, liquid-phase combinatorial synthesis has been used to generate libraries of related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds. scispace.com This methodology involved the parallel synthesis of over 2200 compounds on a 50-100 mg scale. scispace.com The key steps included the condensation of 5-aminopyrazole derivatives with trifluoromethyl-β-diketones, followed by solution-phase acylation and reduction. scispace.com High-throughput purification techniques like crystallization directly from the reaction mixtures were employed to ensure the purity of the final products. scispace.com

High-throughput screening of these libraries is essential for identifying initial "hit" compounds. For instance, newly synthesized thiazolo[4,5-d]pyrimidines were evaluated for their binding affinity to corticotropin-releasing factor 1 (CRF1) receptors using a high-throughput assay that measured the inhibition of radioligand binding to cell membranes expressing the receptor. nih.gov This screening identified compounds that exhibited inhibitory activity, validating them as starting points for further optimization. nih.gov

The table below provides an overview of combinatorial approaches for generating thiazolopyrimidine-based libraries.

Synthesis Type Scaffold Key Features Library Size Reference
Solid-Phase SynthesisThiazolo[4,5-d]pyrimidine (B1250722)Introduction of free amide at C5; Iodine-catalyzed annulation36 derivatives rsc.org
Liquid-Phase SynthesisPyrazolo[1,5-a]pyrimidineParallel synthesis; Solution-phase acylation and reduction>2200 compounds scispace.com

Advanced Spectroscopic and Spectrometric Characterization of 7 Chlorothiazolo 5,4 D Pyrimidin 2 Ol and Its Derivatives

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Elucidating Reaction Pathways

High-Resolution Mass Spectrometry (HRMS) is indispensable for the characterization of 7-Chlorothiazolo[5,4-d]pyrimidin-2-ol, providing not only its exact mass but also confirming its elemental composition through isotopic pattern analysis. The presence of chlorine and sulfur atoms gives the compound a distinct isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1, while sulfur has isotopes ³²S, ³³S, and ³⁴S with relative abundances of approximately 95.0%, 0.75%, and 4.25%, respectively.

In an HRMS spectrum, the molecular ion of this compound (C₅H₂ClN₄OS) would appear as a cluster of peaks. The most intense peak ([M]⁺) corresponds to the molecule containing the most abundant isotopes (¹²C₅¹H₂³⁵Cl¹⁴N₄¹⁶O¹³²S). Another prominent peak ([M+2]⁺) will appear at two mass units higher with an intensity of about one-third of the [M]⁺ peak, characteristic of the presence of a single chlorine atom. The additional, smaller [M+1]⁺ and [M+4]⁺ peaks arise from the natural abundance of ¹³C, ¹⁵N, and ³⁴S, further confirming the molecular formula.

Table 1: Hypothetical HRMS Isotopic Pattern for [M+H]⁺ of this compound (C₅H₃ClN₄OS⁺) This interactive table shows the expected relative intensities of the major isotopic peaks for the protonated molecule. The pattern is dominated by the signature of the single chlorine atom.

Ion Calculated m/z Relative Intensity (%) Contributing Isotopes
[M+H]⁺ 202.9774 100.0 ¹²C₅¹H₃³⁵Cl¹⁴N₄¹⁶O³²S
[M+H+1]⁺ 203.9804 6.1 Primarily ¹³C, ¹⁵N
[M+H+2]⁺ 204.9745 36.8 Primarily ³⁷Cl, ³⁴S
[M+H+3]⁺ 205.9772 3.9 Primarily ¹³C/³⁷Cl, ¹³C/³⁴S

Beyond elemental composition, tandem mass spectrometry (MS/MS) is used to elucidate reaction pathways and structural features. By inducing fragmentation of a selected precursor ion, a characteristic fragmentation pattern is produced. For instance, in the synthesis of 2,7-diaminothiazolo[5,4-d]pyrimidines from this compound derivatives, monitoring the disappearance of the precursor's molecular ion and the appearance of the product's ion can track reaction completion. sapub.org Fragmentation pathways often involve the successive loss of small functional groups, which helps in identifying the structure of intermediates and final products. sapub.org

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of this compound in solution. While 1D ¹H and ¹³C NMR provide initial information, multi-dimensional techniques are required for unambiguous assignment and full structural characterization. mdpi.comnih.gov It is important to note that this compound can exist in tautomeric forms, with the 2-hydroxy (-ol) form in equilibrium with the 2-keto (-one) form, 7-chloro-1H-thiazolo[5,4-d]pyrimidin-2(3H)-one. The keto form is generally predominant in similar heterocyclic systems, which would be reflected in the NMR data. nih.gov

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

A combination of 2D NMR experiments is used to piece together the molecular puzzle. youtube.comprinceton.edusdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two to three bonds. For a derivative of this compound with alkyl substituents, COSY would show correlations between adjacent protons, helping to map out the carbon chains attached to the core. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). researchgate.net It is invaluable for assigning carbon signals based on their known proton assignments. For the parent compound, it would link the N-H proton to its corresponding nitrogen in an ¹H-¹⁵N HSQC, and any C-H protons to their carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the long-range (typically 2-4 bonds) ¹H-¹³C correlations that are crucial for connecting different parts of the molecule. sdsu.edu For example, the N-H proton of the pyrimidinone ring would show a correlation to the adjacent carbonyl carbon (C2) and the quaternary carbons of the thiazole (B1198619) and pyrimidine (B1678525) rings (C3a, C7a), confirming the heterocyclic core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net For substituted derivatives of this compound, NOESY is critical for determining the spatial arrangement and conformation of substituents relative to the core and to each other.

Table 2: Predicted 2D NMR Correlations for 7-chloro-1H-thiazolo[5,4-d]pyrimidin-2(3H)-one This interactive table outlines the key expected correlations that would be used to confirm the structure. The chemical shifts are hypothetical but representative for this class of compounds.

Proton (¹H) Expected ¹H Shift (ppm) HSQC Correlation (¹³C) Key HMBC Correlations (¹³C)
H1 (N-H) ~12.5 N/A C2, C7a
H3 (N-H) ~11.0 N/A C2, C3a
H5 (C-H) ~8.5 C5 (~150 ppm) C4, C7, C7a

Solid-State NMR for Polymorphic Forms and Supramolecular Interactions

In the solid state, molecules can adopt different crystalline arrangements, known as polymorphs, which can have distinct physical properties. Solid-State NMR (SSNMR) is a powerful, non-destructive technique to study these phenomena. Unlike in solution, molecules in the solid state are in fixed orientations, leading to broad spectral lines that are narrowed by techniques like Magic Angle Spinning (MAS).

For this compound, ¹³C and ¹⁵N SSNMR would be particularly insightful. nih.gov It can definitively distinguish between the -ol and -one tautomers in the solid phase, as the chemical environments of the C2, N1, and N3 atoms are significantly different in each form. Furthermore, if multiple polymorphs exist, they will give rise to separate sets of NMR signals due to differences in their crystal packing and intermolecular interactions, such as hydrogen bonding. nih.gov By identifying the number of unique signals for each carbon or nitrogen site, the number of non-equivalent molecules in the asymmetric unit of the crystal can be determined.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of functional groups. researchgate.net These two techniques are complementary and crucial for characterizing this compound.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation. Key functional groups have characteristic absorption bands. For the expected 2-keto tautomer, a strong absorption band for the C=O (carbonyl) stretch would be observed around 1680-1720 cm⁻¹, while the N-H stretch would appear as a band in the 3100-3300 cm⁻¹ region. researchgate.netresearchgate.net The spectrum would also feature bands for C=N and C=C stretching within the heterocyclic rings (approx. 1500-1650 cm⁻¹) and a C-Cl stretching vibration at lower wavenumbers (approx. 600-800 cm⁻¹). nih.gov

Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light. While C=O and N-H bonds are visible, Raman is often more sensitive to symmetric vibrations and bonds within non-polar environments, such as the C-S and S-S bonds, and the aromatic ring vibrations. nih.gov

These techniques are also powerful tools for reaction monitoring. For example, during the synthesis of a derivative where the chlorine at C7 is substituted by an amine, one could monitor the disappearance of the C-Cl vibrational band and the appearance of new bands corresponding to the N-H bonds of the incoming amine. researchgate.net

Table 3: Characteristic Vibrational Frequencies for 7-Chlorothiazolo[5,4-d]pyrimidin-2-one This interactive table lists the expected vibrational modes and their typical wavenumber ranges in FT-IR and Raman spectra.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Technique
N-H Stretch Amide (in pyrimidinone ring) 3100 - 3300 FT-IR
C=O Stretch Amide (in pyrimidinone ring) 1680 - 1720 FT-IR, Raman
C=N / C=C Stretch Heterocyclic Rings 1500 - 1650 FT-IR, Raman
C-S Stretch Thiazole Ring 650 - 750 Raman
C-Cl Stretch Chloro-substituent 600 - 800 FT-IR, Raman

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing Analysis

This technique would definitively confirm the bicyclic thiazolo[5,4-d]pyrimidine (B3050601) structure and verify the predominant tautomeric form in the solid state. More importantly, SCXRD reveals how molecules arrange themselves in the crystal lattice. nih.gov This crystal packing information details the intermolecular interactions, such as hydrogen bonds between the N-H and C=O groups of neighboring molecules and potential π-π stacking interactions between the heterocyclic rings. nih.gov These interactions are fundamental to the material's physical properties, including its melting point and solubility.

For chiral derivatives of this compound, SCXRD using anomalous dispersion can determine the absolute stereochemistry of each chiral center without ambiguity.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

The parent compound, this compound, is achiral and therefore will not exhibit a signal in chiroptical spectroscopy. However, these techniques are essential for characterizing its chiral derivatives. cas.cz Chiral derivatives can be synthesized, for instance, by nucleophilic substitution at the C7 position with a chiral amine.

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light. nih.gov A chiral derivative will produce a characteristic CD spectrum with positive or negative peaks (known as Cotton effects) at the wavelengths of its electronic transitions. The sign and intensity of these Cotton effects are unique to a specific stereoisomer, providing a spectroscopic fingerprint for its absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. mertenlab.de It is closely related to CD and provides complementary information about the stereochemistry of a chiral molecule.

By comparing the experimentally measured CD spectrum of a new chiral derivative with spectra predicted by quantum chemical calculations, the absolute configuration of the stereocenters can be confidently assigned. nih.gov These techniques are crucial in fields like medicinal chemistry, where the biological activity of a drug can be exclusive to a single enantiomer.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis and Impurity Profiling

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures and the identification of trace-level impurities in pharmaceutical compounds like this compound and its derivatives. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide the high-resolution separation and sensitive, specific detection required to isolate and identify structurally similar compounds, synthesis-related impurities, and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of this compound derivatives, GC-MS is particularly useful for identifying starting materials, non-polar intermediates, and volatile byproducts from the synthesis process. The sample is vaporized and separated based on boiling point and polarity in the gas chromatograph before entering the mass spectrometer. The mass spectrometer then ionizes the separated components, typically using electron impact (EI), causing predictable fragmentation.

The resulting mass spectrum serves as a "molecular fingerprint." The fragmentation patterns of thiazolopyrimidine derivatives are influenced by the fused heterocyclic ring system. A detailed study on the mass spectral fragmentation of related thiazolo[3,2-a]pyrimidines revealed characteristic pathways. researchgate.net The fragmentation often begins with the loss of functional groups from the side chains, followed by the systematic cleavage of the thiazole and pyrimidine rings. researchgate.net This predictable fragmentation is crucial for the structural elucidation of unknown impurities. For instance, the cleavage of the pyrimidine ring can result in characteristic ion fragments, allowing analysts to confirm the core structure of an impurity. researchgate.net

Below is a table summarizing typical mass spectral fragmentation data observed for thiazolopyrimidine derivatives, which are structurally analogous to potential impurities or byproducts in the synthesis of this compound.

Table 1: Illustrative GC-MS Fragmentation Data for Thiazolopyrimidine Derivatives Data derived from studies on analogous thiazolo[3,2-a]pyrimidine structures. researchgate.net

Compound TypeParent Ion (m/z)Key Fragment Ions (m/z)Interpretation of Fragmentation
Ethyl-substituted thiazolopyrimidine329301, 273, 213Initial loss of ethylene (B1197577) (C₂H₄), followed by loss of CO and subsequently SCO from the thiazole ring. researchgate.net
Phenyl-substituted thiazolopyrimidine273245, 213Loss of CO, followed by loss of sulfur (S) from the thiazole ring. researchgate.net
Benzodioxol-substituted pyrimidinethione303230, 147, 103, 77Loss of side chain groups (COOEt, CO, CH₃) leading to m/z 230, followed by cleavage to form the benzodioxol-carbonitrile cation (m/z 147) and subsequent loss of CO₂ and CN. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For non-volatile, polar, or thermally labile compounds, including this compound itself and many of its derivatives and impurities, LC-MS/MS is the premier analytical tool. It combines the high-resolution separation of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with the sensitivity and specificity of tandem mass spectrometry.

The development of LC-MS/MS methods is critical for controlling potentially genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs). Research on related pyrimidine-based APIs, such as Ticagrelor, demonstrates the power of this technique. researchgate.netresearchgate.net In these applications, a Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometer (LC-QTOF-MS/MS) can be used. researchgate.net The QTOF analyzer provides high mass accuracy, enabling the confident determination of elemental compositions for both the parent impurity and its fragments.

The MS/MS capability is used in Multiple Reaction Monitoring (MRM) mode for quantification, where a specific precursor ion is selected and fragmented, and one or more specific product ions are monitored. This provides exceptional selectivity and sensitivity, allowing for the detection and quantification of impurities at parts-per-million (ppm) levels. researchgate.netresearchgate.net

The table below presents data from a validated LC-QTOF-MS/MS method for the identification of a potential genotoxic impurity in a related pyrimidine-based API, illustrating the type of data generated in such an analysis.

Table 2: Example of LC-MS/MS Parameters for Pyrimidine Derivative Impurity Analysis Data based on impurity analysis in Ticagrelor, an API with a related pyrimidine core. researchgate.netresearchgate.net

Impurity NameIonization ModePrecursor Ion (m/z)Product Ions (m/z)Limit of Quantification (LOQ)
4,6-dichloro-5-nitro-2-(propylthio) pyrimidine (DPP) DerivativeESI+422.18331.12, 104.05, 91.05~0.08 ppm researchgate.net
5-Nitro-2-(propylthio)pyrimidine-4,6-diolESI-230.03156.98, 125.00~1.6 ppm researchgate.net

These hyphenated techniques are therefore fundamental in both the development and quality control of this compound and its derivatives, ensuring the identification and control of impurities to meet stringent regulatory standards.

Computational and Theoretical Investigations of 7 Chlorothiazolo 5,4 D Pyrimidin 2 Ol Chemistry

Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the resulting molecular properties. For derivatives of the thiazolo[5,4-d]pyrimidine (B3050601) scaffold, these calculations are crucial for predicting sites of reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net

In studies of similar heterocyclic compounds, Density Functional Theory (DFT) methods, such as with the 6-311G(d,p) basis set, have been used to calculate these parameters. researchgate.net The analysis reveals that a significant energy gap points toward notable chemical reactivity. researchgate.net From the HOMO and LUMO energy values, key reactivity descriptors can be calculated, including chemical hardness (η), which measures resistance to change in electron distribution, and electrophilicity (ω), which quantifies the ability of a molecule to accept electrons. chemrevlett.com

Table 1: Illustrative Frontier Molecular Orbital Properties and Reactivity Descriptors Note: The following values are representative examples based on calculations for analogous heterocyclic systems and are intended for illustrative purposes, as specific data for 7-Chlorothiazolo[5,4-d]pyrimidin-2-ol was not found in the searched literature.

ParameterSymbolFormulaIllustrative Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--6.85
Lowest Unoccupied Molecular Orbital EnergyELUMO--2.95
HOMO-LUMO Energy GapΔEELUMO - EHOMO3.90
Chemical Hardnessη(ELUMO - EHOMO) / 21.95
Chemical Potentialµ(EHOMO + ELUMO) / 2-4.90
Electrophilicity Indexωµ² / (2η)6.15

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict how it will interact with other species. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. researchgate.net Conversely, blue areas denote positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green regions represent neutral or zero potential. researchgate.net

For a molecule like this compound, an MEP analysis would likely show negative potential (red) around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the hydroxyl group, due to their lone pairs of electrons. researchgate.net These sites would be the most probable points for electrophilic interactions. The hydrogen of the hydroxyl group and parts of the carbon framework would likely exhibit a more positive potential (blue).

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites within a molecule, indicating the change in electron density at a given point when the total number of electrons is modified. This analysis helps to pinpoint the exact atoms most likely to be involved in nucleophilic or electrophilic attacks.

Density Functional Theory (DFT) Studies on Reaction Mechanisms, Transition States, and Energy Barriers

Density Functional Theory (DFT) is a widely used computational method for investigating the thermodynamics and kinetics of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, DFT can map out a complete reaction energy profile. This allows for the determination of activation energies (energy barriers), which are crucial for predicting reaction rates and understanding the feasibility of a proposed mechanism.

For thiazolo[5,4-d]pyrimidine derivatives, DFT studies could be employed to investigate various synthetic transformations, such as nucleophilic aromatic substitution at the C7 position, where the chlorine atom is displaced. Calculations would identify the structure of the transition state and the energy barrier associated with the reaction, providing insights into the reaction conditions required. For instance, in a study on related pyrimidine derivatives, DFT calculations were used to compare the stability of different isomers and elucidate the reaction pathway. chemrevlett.com

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While this compound is a relatively rigid molecule, it possesses a hydroxyl group that can rotate. Molecular Dynamics (MD) simulations can be used to explore the conformational space of this and other flexible substituents that might be added to the core structure. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior.

Furthermore, MD simulations are invaluable for studying the effects of the solvent on the molecule's conformation and properties. By explicitly including solvent molecules in the simulation box, one can observe how interactions like hydrogen bonding with the solvent affect the solute's structure and stability. In studies of similar molecules, MD simulations have been used to demonstrate the stability of ligand-receptor complexes in an aqueous environment. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Property Relationships (QSPR) in Non-Biological Contexts

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that aim to correlate the structural or computational descriptors of a series of compounds with their experimentally measured reactivity or physical properties. In a non-biological context, a QSRR model could be developed to predict the rate of a particular reaction (e.g., substitution at the C7 position) for a series of thiazolo[5,4-d]pyrimidine derivatives based on calculated descriptors.

The input for these models would be the quantum chemical descriptors discussed previously, such as HOMO/LUMO energies, atomic charges, dipole moments, and electrophilicity indices. A QSPR model might be used to predict physical properties like boiling point, solubility, or chromatographic retention times. While powerful, the development of robust QSRR/QSPR models requires a sufficiently large and diverse dataset of compounds with reliable experimental data, and no such non-biological studies were identified for this compound in the searched results.

In Silico Design and Virtual Screening for Novel Thiazolo[5,4-d]pyrimidine Derivatives

Computational chemistry has become an indispensable tool in the rational design and discovery of novel therapeutic agents. For the thiazolo[5,4-d]pyrimidine scaffold, in silico methods, including molecular docking and virtual screening, are pivotal in identifying and optimizing new derivatives with enhanced biological activity. These computational approaches allow for the efficient exploration of chemical space and the prediction of molecular interactions with biological targets, thereby guiding synthetic efforts toward more promising candidates.

Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. sci-hub.se This method is instrumental in understanding the binding modes of thiazolo[5,4-d]pyrimidine derivatives at the molecular level. For instance, docking studies have been successfully employed to simulate the binding of novel 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives to human adenosine (B11128) A1 and A2A receptors. nih.gov In one such study, the crystal structure of the human A2A adenosine receptor (PDB code: 5NM4) was used as the target for docking analyses. The results revealed that the thiazolo[5,4-d]pyrimidine core of the new compounds fits into the binding cavity between the side chains of Phe168 and Leu249, engaging in π–π stacking interactions. Furthermore, the exocyclic amino group was predicted to form crucial polar interactions with Asn253 and Glu169. nih.gov These computational insights were consistent with the in vitro binding affinity data, validating the docking protocol. nih.gov

Virtual screening campaigns often begin with the creation of a library of virtual compounds based on the thiazolo[5,4-d]pyrimidine core. These libraries can be screened against various biological targets to identify potential hits. For example, derivatives of the related thiazolo-pyridopyrimidine scaffold were computationally screened for their potential as Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors. nih.gov The process involved preparing the protein structures (PDB IDs: 2W96 for CDK4 and 6OQO for CDK6) and the ligand library for docking simulations. nih.gov The docking scores from these simulations helped prioritize a subset of compounds for synthesis and biological evaluation. nih.gov

Another key application of in silico design is in the development of antimicrobial agents. Thiazolopyrimidine derivatives have been docked against microbial enzyme targets like DNA gyrase subunit B and dihydrofolate reductase to assess their potential as antimicrobial agents. sciensage.infobiointerfaceresearch.com In one study, a series of 1-(7-methyl-3,5-diphenyl-5H-thiazolo[3,2-α]pyrimidine-6-yl)ethanone derivatives were docked against the DNA gyrase protein (PDB Code: 1KZN). biointerfaceresearch.com The docking results helped to rationalize the observed antimicrobial activities of the synthesized compounds. biointerfaceresearch.com

The following table summarizes the results of a molecular docking study of selected thiazolo-pyridopyrimidine derivatives against CDK4 and CDK6, highlighting the docking scores that guided the selection of compounds for synthesis.

CompoundDocking Score (CDK4 - PDB: 2W96)Docking Score (CDK6 - PDB: 6OQO)
4a -6.234-6.533
4c -6.541-6.891
4d -6.441-6.782
4g -6.312-6.645
Data sourced from a study on thiazolo-pyridopyrimidines as potential CDK4/6 inhibitors. nih.gov

Furthermore, in silico studies support the development of antiproliferative agents. Structure-activity relationship (SAR) studies for a series of thiazolo[5,4-d]pyrimidine derivatives identified compounds with potent activity against cancer cell lines. nih.govrsc.org For example, compound 24 , a derivative with a morpholine (B109124) substitution, demonstrated an IC50 value of 1.03 μM against the MGC803 cancer cell line. nih.gov Computational analysis can help elucidate the structural features responsible for such potency.

The table below presents the in vitro antiproliferative activity of selected thiazolo[5,4-d]pyrimidine derivatives, which can be correlated with computational binding studies to refine SAR models.

CompoundTarget Cell LineIC50 (μM)
24 MGC8031.03
24 GES-1 (normal cell)38.95
7i MGC-8034.64
7i HGC-275.07
Data from studies on the antiproliferative activities of thiazolo[5,4-d]pyrimidine derivatives. nih.govrsc.org

Structure Reactivity and Structure Property Relationships in the 7 Chlorothiazolo 5,4 D Pyrimidin 2 Ol System Non Biological Contexts

Influence of Substituents on the Electronic and Steric Properties of the Thiazolo[5,4-d]pyrimidine (B3050601) Scaffold

The electronic and steric properties of the 7-Chlorothiazolo[5,4-d]pyrimidin-2-ol molecule are primarily governed by the fused thiazole (B1198619) and pyrimidine (B1678525) rings, and the attached chloro and hydroxyl groups.

The thiazolo[5,4-d]pyrimidine core is an electron-deficient system due to the presence of four electronegative nitrogen atoms and a sulfur atom. This inherent electron deficiency is further modulated by the substituents at the 2 and 7 positions.

7-Chloro Group: The chlorine atom at the 7-position exerts a strong electron-withdrawing inductive effect (-I effect). This effect significantly reduces the electron density of the pyrimidine ring, making the carbon atom at this position highly electrophilic. Sterically, the chloro group is of moderate size and can influence the approach of nucleophiles.

2-Hydroxyl Group: The hydroxyl group at the 2-position can exhibit a dual electronic effect. It has an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom and an electron-donating resonance effect (+R) by lone pair delocalization into the thiazole ring. The net effect will influence the electron distribution across the entire heterocyclic system. Furthermore, the hydroxyl group can act as both a hydrogen bond donor and acceptor, playing a crucial role in intermolecular interactions.

A significant aspect of the 2-hydroxyl group is the potential for keto-enol tautomerism. The "2-ol" form (enol) can exist in equilibrium with its keto tautomer, thiazolo[5,4-d]pyrimidin-2(3H)-one. The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of other substituents.

Table 1: Summary of Substituent Effects on the Thiazolo[5,4-d]pyrimidine Scaffold in this compound
SubstituentPositionElectronic EffectSteric EffectPotential for Tautomerism/Interactions
Chloro7Strong -I (electron-withdrawing)ModerateInfluences nucleophilic attack
Hydroxyl2-I (inductive), +R (resonance)SmallKeto-enol tautomerism, Hydrogen bonding

Correlation of Structural Modifications with Observed Chemical Reactivity Profiles

The structural features of this compound directly translate to its chemical reactivity. The primary site of reaction is the highly activated 7-position.

The electron-withdrawing nature of the pyrimidine ring and the attached chlorine atom makes the C7-Cl bond susceptible to nucleophilic aromatic substitution (SNAr). A variety of nucleophiles can displace the chloride ion, providing a versatile handle for the synthesis of a wide range of 7-substituted thiazolo[5,4-d]pyrimidine derivatives. Studies on related 7-chlorothiazolo[5,4-d]pyrimidines have shown that they readily react with amines, alkoxides, and other nucleophiles. For instance, the reaction with amines can lead to the formation of 7-amino derivatives.

The reactivity of the 2-hydroxyl group is also of interest. It can undergo O-alkylation or O-acylation. The tautomeric equilibrium is a critical factor; the keto form presents an N-H bond that can also be a site for substitution reactions. The choice of reagents and reaction conditions can selectively target either the oxygen or the nitrogen atom in the tautomeric system.

Impact of Substituent Effects on Spectroscopic Signatures and Molecular Conformations

The substituents on the thiazolo[5,4-d]pyrimidine scaffold have a predictable impact on its spectroscopic properties.

NMR Spectroscopy: In ¹H NMR, the chemical shifts of the ring protons will be influenced by the electron density of the system. The electron-withdrawing chloro group will generally lead to a downfield shift for the remaining proton on the pyrimidine ring. The proton of the 2-hydroxyl group will be observable, and its chemical shift will be sensitive to the solvent and concentration due to hydrogen bonding. In ¹³C NMR, the C7 carbon will show a characteristic chemical shift due to the attached chlorine, and the C2 carbon's shift will reflect the electronic effects of the hydroxyl group and its tautomeric state.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically in the range of 3200-3600 cm⁻¹). If the keto tautomer is present, a C=O stretching vibration would be observed (around 1650-1700 cm⁻¹). Vibrations associated with the C-Cl bond and the aromatic ring system would also be present.

UV-Vis Spectroscopy: The electronic transitions in the UV-Vis spectrum are influenced by the extent of conjugation and the electronic nature of the substituents. The electron-donating and electron-withdrawing groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts).

The molecular conformation is expected to be largely planar due to the fused aromatic ring system. The orientation of the 2-hydroxyl group will be a key conformational feature, potentially stabilized by intramolecular hydrogen bonding with one of the adjacent ring nitrogen atoms.

Development of Predictive Models for Chemical Behavior and Synthetic Outcomes

Computational chemistry provides powerful tools for developing predictive models of the chemical behavior of molecules like this compound. Density Functional Theory (DFT) calculations can be employed to:

Predict Molecular Geometries: Optimize the three-dimensional structure of both the enol and keto tautomers to determine their relative stabilities.

Calculate Electronic Properties: Generate molecular electrostatic potential maps to visualize the electron-rich and electron-deficient regions of the molecule, thereby predicting sites of electrophilic and nucleophilic attack.

Simulate Spectroscopic Data: Predict NMR chemical shifts and IR vibrational frequencies, which can aid in the interpretation of experimental data.

Model Reaction Mechanisms: Investigate the energy profiles of potential reaction pathways, such as the SNAr reaction at the 7-position, to understand the feasibility and selectivity of synthetic transformations.

These predictive models can guide the design of new synthetic routes and help in understanding the underlying principles governing the reactivity of this heterocyclic system.

Conformational Analysis and its Implications for Intra- and Intermolecular Interactions

The conformational flexibility of this compound is limited due to its rigid fused-ring structure. The main conformational variable is the orientation of the 2-hydroxyl group.

Intermolecular Interactions: In the solid state or in concentrated solutions, intermolecular hydrogen bonding is expected to be significant. The 2-hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. These interactions can lead to the formation of supramolecular assemblies. The planar aromatic scaffold also allows for π-π stacking interactions between molecules. The 7-chloro substituent can participate in halogen bonding, another type of non-covalent interaction that can influence crystal packing.

The balance between these intra- and intermolecular forces will dictate the solid-state structure and can have a profound effect on the material's physical properties.

Emerging and Specialized Applications of 7 Chlorothiazolo 5,4 D Pyrimidin 2 Ol and Its Derivatives in Chemical Science Non Biological

Utility in Materials Science: Optoelectronic Properties, Polymer Chemistry, and Liquid Crystals

The fused heterocyclic ring system of thiazolopyrimidines presents a rigid and planar backbone, which is a desirable characteristic for the development of advanced materials with interesting optoelectronic and liquid crystalline properties.

Research into related thiazolo[5,4-d]thiazole (B1587360) structures has shown that these compounds can exhibit excellent electronic properties. For instance, a series of thiazolo[5,4-d]thiazoles featuring a spirobifluorene moiety have been synthesized and demonstrated to have energy gaps in the range of 2.5–3.0 eV, making them suitable for applications in optoelectronic materials. These compounds, with a donor-π-acceptor (D–π–A) architecture, have been used as host materials in electroluminescent devices, producing yellowish-green and yellow-green emissions.

The incorporation of thiazole (B1198619) and pyrimidine (B1678525) rings into larger molecular structures has also been explored for the development of liquid crystals. Studies on various heterocyclic compounds have shown that the introduction of these rings can influence the mesomorphic behavior of the resulting materials. For example, new series of compounds containing 1,3-oxazepine and 1,3-thiazole rings connected through an azo linkage have been reported to exhibit liquid crystalline properties. While specific studies on 7-Chlorothiazolo[5,4-d]pyrimidin-2-ol in this context are limited, the general principles suggest that its derivatives could be tailored to create novel liquid crystalline materials.

The development of polymers incorporating the thiazolopyrimidine scaffold is another area of interest. Thiazolothiazole-linked linear and porous organic polymers have been constructed using tetraphenyl-buta-1,3-diene-based AIE (Aggregation-Induced Emission)-active building blocks. These polymers have been shown to exhibit solid-state emission, a highly sought-after property for applications in optoelectronics.

Table 1: Optoelectronic Properties of a Related Thiazolo[5,4-d]thiazole Derivative

Compound Energy Gap (eV) Emission Color

Applications in Agrochemicals, Crop Protection Agents, and Specialty Chemicals

The biological activity of thiazolopyrimidine derivatives extends to the field of agrochemicals, where they have shown promise as pesticides and herbicides. The structural similarities to naturally occurring purines can be exploited to interfere with biological processes in pests and weeds.

Several studies have reported the pesticidal and herbicidal activities of thiazolopyrimidine derivatives. For example, a series of novel thiourea (B124793) compounds containing aromatic-substituted pyrimidines were designed and synthesized, with some compounds showing good herbicidal activity against Digitaria adscendens and Amaranthus retroflexus. nih.gov Specifically, compound 4d in the study exhibited an 81.5% inhibition rate on the root growth of Brassica napus L. at a concentration of 100 mg L-1. nih.gov Another compound, 4f , showed an 81% inhibition rate on the root growth of Digitaria adscendens at the same concentration. nih.gov

Furthermore, research into 1,3,4-thiadiazole (B1197879) derivatives, which share structural motifs with thiazolopyrimidines, has identified compounds with significant herbicidal activity. researchgate.net These compounds are known to act by inhibiting photosynthesis and disrupting chloroplast ultrastructure. researchgate.net The potential for developing new crop protection agents based on the thiazolopyrimidine scaffold is an active area of research, with a focus on creating compounds with high efficacy and selectivity.

Table 2: Herbicidal Activity of a Pyrimidine Thiourea Derivative

Compound Target Weed Inhibition Rate (%) Concentration (mg L-1)
4d Brassica napus L. 81.5 100

| 4f | Digitaria adscendens | 81.0 | 100 |

Function as Ligands in Catalysis (e.g., Homogeneous, Heterogeneous, Organocatalysis)

The nitrogen and sulfur atoms within the thiazolopyrimidine ring system offer potential coordination sites for metal ions, suggesting that these compounds could serve as ligands in catalysis. However, a review of the current literature reveals that the application of this compound and its derivatives in this field is not well-documented.

While the thiazolopyrimidine scaffold has been identified as a key intermediate in the synthesis of various fused heterocycles, its direct use as a ligand in homogeneous or heterogeneous catalysis is an area that remains largely unexplored. researchgate.net Similarly, in the field of organocatalysis, where small organic molecules are used to catalyze reactions, there is a lack of specific examples involving thiazolopyrimidine derivatives. The focus in organocatalysis has been on other types of molecules, such as those based on proline and thiourea. rsc.orgyoutube.comyoutube.comyoutube.com

The potential for thiazolopyrimidine derivatives to act as catalysts or ligands is a promising area for future research. Their rigid structure and the presence of multiple heteroatoms could be leveraged to design novel catalytic systems for a variety of organic transformations.

Precursors for the Synthesis of Complex Organic Molecules and Advanced Intermediates

One of the most significant non-biological applications of this compound is its role as a versatile precursor for the synthesis of more complex organic molecules and advanced intermediates. The chlorine atom at the 7-position is a key functional group that allows for a wide range of chemical modifications, making this compound a valuable building block in organic synthesis.

A single-step process for the preparation of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines has been developed, starting from the commercially available 4,6-dichloro-5-aminopyrimidine and isothiocyanates. nih.gov This reaction is mild and accommodates a variety of functionalized isothiocyanates, proceeding in good to excellent yields. nih.gov The resulting 2-amino-7-chlorothiazolo[5,4-d]pyrimidines can then be further functionalized by reaction with alkyl or arylamine nucleophiles to afford novel, differentially functionalized 2,7-diaminothiazolo[5,4-d]pyrimidines. nih.gov

The synthesis of various thiazolo[5,4-d]pyrimidine (B3050601) derivatives has been extensively reported in the literature, highlighting the importance of this scaffold in medicinal chemistry and drug discovery. nih.govnih.govnih.govrsc.orgnih.govmdpi.comnih.gov These synthetic routes often involve the use of a chlorinated precursor, which is subsequently modified to introduce a wide range of substituents at different positions of the thiazolopyrimidine ring. This versatility makes this compound and related compounds highly valuable intermediates for the creation of libraries of diverse molecules for biological screening and other applications.

Table 3: Examples of Reactions Using 7-Chlorothiazolo[5,4-d]pyrimidine Precursors

Precursor Reagent Product Application
2-Amino-7-chlorothiazolo[5,4-d]pyrimidine Alkylamine 2-Amino-7-alkylaminothiazolo[5,4-d]pyrimidine Intermediate for bivalent thiazolopyrimidines

Role as Chemical Probes for Investigating Fundamental Reaction Mechanisms

The study of reaction mechanisms is crucial for the development of new synthetic methods and for understanding the fundamental principles of chemical reactivity. Chemical probes play a vital role in these investigations by allowing researchers to monitor the progress of a reaction, identify intermediates, and elucidate the kinetic and thermodynamic parameters of a process.

While the thiazolopyrimidine scaffold is a key component of many biologically active molecules, its use as a chemical probe for investigating non-biological reaction mechanisms is not well-established in the scientific literature. Current research has primarily focused on the synthesis and biological evaluation of these compounds, rather than on their application as tools for mechanistic studies.

The potential for using this compound and its derivatives as chemical probes exists, particularly due to their spectroscopic properties and the reactivity of the chloro-substituent. For example, the progress of a reaction involving the displacement of the chlorine atom could be monitored using techniques such as NMR or mass spectrometry. However, specific examples of such applications are currently lacking in the public domain.

Advanced Methodological Approaches and Future Perspectives in Thiazolo 5,4 D Pyrimidine Research

Implementation of Flow Chemistry and Continuous Manufacturing for Efficient Synthesis

The pharmaceutical industry's shift from traditional batch processing to continuous manufacturing is motivated by the potential for reduced costs, shorter development times, enhanced safety, and improved product quality. nih.gov This paradigm is particularly relevant for the synthesis of active pharmaceutical ingredients (APIs), including complex heterocyclic systems like thiazolo[5,4-d]pyrimidines. nih.govmdpi.com

Flow chemistry, a cornerstone of continuous manufacturing, offers precise control over reaction parameters such as temperature, pressure, and reaction time by using a system of pumps and tubes or microreactors. mdpi.com This methodology is advantageous for managing highly exothermic or hazardous reactions, which are often encountered in the synthesis of heterocyclic compounds. The synthesis of 1,2,3-triazole, a key component of the antibiotic tazobactam, using continuous flow chemistry demonstrates the method's ability to enhance safety by minimizing the volume of reactive intermediates at any given time. scitube.io

While specific documented applications of flow chemistry for the synthesis of 7-Chlorothiazolo[5,4-d]pyrimidin-2-ol are not prevalent in the reviewed literature, the principles have been successfully applied to other APIs. For instance, a three-step flow synthesis of ibuprofen (B1674241) was developed using microreactor technology, showcasing the potential for a fully continuous process. mdpi.com The application of these principles to the multi-step synthesis of thiazolo[5,4-d]pyrimidines could streamline production, improve yield, and reduce waste.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

FeatureBatch SynthesisContinuous Flow Synthesis
Mode of Operation Reactants are loaded into a vessel, reacted, and then the product is discharged.Reactants are continuously fed into a reactor, and the product is continuously removed. scitube.io
Safety Can involve large quantities of hazardous materials and intermediates, posing higher risks. scitube.ioSmaller reaction volumes at any given time significantly enhance safety, especially for exothermic or unstable reactions. nih.gov
Process Control Less precise control over temperature and mixing, potentially leading to side reactions.Superior heat and mass transfer allow for precise control over reaction conditions, improving selectivity and yield. mdpi.com
Scalability Scaling up can be challenging and may require significant process redesign.Scalability is typically achieved by running the process for a longer duration ("scaling out") rather than using larger reactors. scitube.io
Efficiency & Cost Often involves manual interventions, longer cycle times, and larger equipment footprints.Can be automated, leading to reduced development cycles, lower costs, and more flexible manufacturing platforms. nih.gov

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of optimal synthetic routes. engineering.org.cn These data-driven techniques learn from vast datasets of published chemical reactions to identify patterns of reactivity that may not be obvious to human chemists. nih.gov

For complex molecules like thiazolo[5,4-d]pyrimidines, AI can assist in several key areas:

Retrosynthesis Planning: AI models can propose synthetic pathways to a target molecule by working backward from the product to commercially available starting materials. This overcomes the limitations of traditional rule-based systems, which require laborious manual encoding of chemical rules. engineering.org.cn

Forward Reaction Prediction: AI can predict the likely products of a given set of reactants and conditions with high accuracy. nih.gov Some models treat this as a "machine translation" problem, translating the "language" of reactants into the "language" of products, achieving accuracies of over 90%. drugtargetreview.com This capability is invaluable for assessing the feasibility of a proposed synthetic step and anticipating potential byproducts.

Reaction Optimization: By analyzing data from high-throughput experimentation, ML algorithms can identify the optimal conditions (e.g., temperature, solvent, catalyst) to maximize the yield and purity of a desired product. chemai.io This is often achieved by using molecular fingerprints—numerical representations of chemical structures—to build robust predictive models. specialchem.com

A study by Pfizer and the University of Cambridge demonstrated that retraining a forward prediction model on proprietary, in-house reaction data significantly boosted its accuracy for company-specific chemistry, highlighting the value of combining AI with internal research data. nih.gov

Advanced Kinetic Studies and In Situ Spectroscopic Monitoring for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes, maximizing yields, and minimizing impurities. Advanced kinetic studies, coupled with in situ spectroscopic monitoring, provide real-time insights into the transformation of reactants into products.

Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are traditionally used to monitor reaction progress. chemai.io However, modern approaches increasingly utilize in-situ sensors that can continuously collect data on variables like temperature, pressure, and color directly from the reaction mixture. chemai.io This stream of data is not only useful for real-time process control but also serves as a rich dataset for training machine learning models to predict reaction outcomes. chemai.io

For the synthesis of thiazolo[5,4-d]pyrimidines, which can involve multi-step sequences like condensation and cyclization reactions, in-situ monitoring can help identify transient intermediates and determine rate-limiting steps. ijnc.irnih.gov For example, in the synthesis of related thiazolo[3,2-a]pyrimidines, a plausible reaction mechanism was proposed based on the characterization of the final products. ijnc.ir In-situ monitoring could directly observe the intermediates in such a proposed pathway, providing definitive evidence for the mechanism. This level of mechanistic detail is essential for the rational design of more efficient and robust synthetic routes.

Exploration of Supramolecular Assembly and Self-Organization of Thiazolo[5,4-d]pyrimidine (B3050601) Architectures

Supramolecular chemistry investigates the non-covalent interactions that govern the self-assembly of molecules into well-defined, higher-order structures. For thiazolopyrimidine derivatives, these interactions, primarily hydrogen bonding and π-π stacking, play a critical role in their crystalline structure and, potentially, their material properties. nih.govnih.gov

Studies on the isomeric thiazolo[3,2-a]pyrimidines have revealed how molecular structure and crystallization conditions dictate the resulting supramolecular architecture:

Hydrogen Bonding: The presence and position of hydrogen bond donors (like -OH or -NH2 groups) and acceptors (like carbonyl oxygen or pyrimidine (B1678525) nitrogen atoms) are key. nih.govnih.gov For example, different hydrogen bonding motifs can lead to the formation of discrete dimers or extended one-dimensional (1D) chains. nih.gov

Solvent Effects: The choice of crystallization solvent (protic vs. aprotic) can influence which hydrogen bonds are formed, thereby altering the final supramolecular structure. nih.gov

π-π Stacking: The aromatic rings of the thiazolopyrimidine core can stack on top of each other, leading to the formation of 2D layered structures. nih.gov

These principles of self-assembly are directly applicable to this compound and its derivatives. The thiazolo[5,4-d]pyrimidine scaffold provides sites for π-π interactions, while the 2-ol and potential substituents at other positions can engage in specific hydrogen bonding, leading to predictable and designable supramolecular architectures. nih.gov This control over solid-state organization is fundamental for developing new materials with tailored optical or electronic properties.

Table 2: Supramolecular Motifs in Thiazolopyrimidine Derivatives

Derivative ClassKey Functional GroupsDominant InteractionsResulting Supramolecular ArchitectureReference
2-(hydroxybenzylidene)thiazolo[3,2-a]pyrimidinesHydroxyl (-OH) group, pyrimidine N-atomIntermolecular O-H···N hydrogen bonding1D infinite zigzag homochiral chains (in protic solvent) nih.gov
2-(hydroxybenzylidene)thiazolo[3,2-a]pyrimidinesHydroxyl (-OH) group, carbonyl O-atomIntermolecular O-H···O hydrogen bondingCentrosymmetric racemic dimers nih.gov
Thiazolo[3,2-a]pyrimidine dimersThiazolopyrimidine moietiesπ-π stacking interactions2D supramolecular layers nih.gov

Interdisciplinary Approaches Integrating Chemical Synthesis with Engineering and Materials Science

The development of advanced materials based on the thiazolo[5,4-d]pyrimidine scaffold necessitates an interdisciplinary approach that merges chemical synthesis with principles from engineering and materials science.

Chemical Engineering: As discussed under section 9.1, the integration of chemical engineering principles through flow chemistry and continuous manufacturing is key to producing these compounds efficiently and safely. nih.govscitube.io Engineering control over reaction conditions allows for the synthesis of materials with consistent and reproducible properties.

Materials Science: The inherent electronic properties of conjugated heterocyclic systems like pyrimidines make them attractive for applications in materials science. researchgate.netrasayanjournal.co.in There is potential for thiazolo[5,4-d]pyrimidine derivatives to be used in the development of molecular wires, light-emitting devices, and advanced polymers. researchgate.netrasayanjournal.co.in For example, the related 2,5-bis(4-fluorophenyl)thiazolo[5,4-d]thiazole unit has been incorporated into polymers used for membranes. mdpi.com The ability to control supramolecular assembly (Section 9.4) is a critical link between the molecular design and the macroscopic properties of the final material.

This integration allows for a feedback loop where the desired material properties (e.g., conductivity, photoluminescence) inform the molecular design and synthetic strategy, while engineering approaches provide the means to realize these materials at a practical scale.

Challenges and Opportunities in the Sustainable Development of Thiazolo[5,4-d]pyrimidine Chemistry

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of thiazolo[5,4-d]pyrimidines presents both challenges and significant opportunities for implementing these principles.

Challenges:

Traditional Synthesis: Conventional methods for synthesizing pyrimidines and related heterocycles often rely on hazardous solvents, toxic reagents, and high energy consumption. researchgate.netrasayanjournal.co.in

Waste Generation: Multi-step syntheses can generate a significant amount of waste, and byproducts can complicate purification, leading to lower atom economy. researchgate.netrasayanjournal.co.in

Opportunities for Sustainable Development:

Greener Solvents: The use of ionic liquids or water as reaction media, or performing reactions under solvent-free conditions, can drastically reduce environmental impact. scitube.ioijnc.irelsevierpure.com

Alternative Energy Sources: Microwave-assisted synthesis and ultrasonication have been shown to significantly reduce reaction times and, in many cases, improve yields for the synthesis of thiazolopyrimidines compared to conventional heating. nih.govmdpi.comnih.gov

Catalysis: Employing recyclable, heterogeneous catalysts can simplify product isolation and reduce waste compared to stoichiometric reagents. elsevierpure.com

Renewable Feedstocks: A long-term goal of sustainable chemistry is the use of renewable raw materials instead of petrochemical-based starting materials. researchgate.netumn.edu

Process Intensification: Methodologies like flow chemistry (Section 9.1) and multicomponent reactions (MCRs), which combine three or more reactants in a single step, improve efficiency and reduce waste. rasayanjournal.co.innih.gov

The adoption of these green chemistry approaches offers a pathway to a more sustainable and economically viable future for the production and application of this compound and related compounds. youtube.com

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